

"Etofenprox-phenol-d5 toxicological profile"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Etofenprox-phenol-d5

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An In-depth Technical Guide on the Toxicological Profile of Etofenprox and its Deuterated Phenol Metabolite

Disclaimer: This document provides a comprehensive overview of the toxicological profile of Etofenprox. Specific toxicological data for **Etofenprox-phenol-d5** is not extensively available in public literature. **Etofenprox-phenol-d5** is a deuterium-labeled version of a metabolite of Etofenprox, primarily used as an internal standard for analytical testing. Its toxicological properties are inferred from the data on the parent compound, Etofenprox, and its known metabolic pathways. The deuterium labeling is not expected to significantly alter its toxicological profile.

Executive Summary

Etofenprox is a non-ester pyrethroid insecticide characterized by its ether linkage, which confers distinct metabolic and toxicological properties compared to traditional pyrethroid esters. It functions as a broad-spectrum insecticide with contact and stomach action, targeting the nervous systems of insects.[1][2] In mammals, Etofenprox exhibits very low acute toxicity.[3][4] The primary target organs identified in subchronic and chronic studies are the liver, thyroid, kidneys, and the hematopoietic system.[5][6] Metabolism of Etofenprox proceeds through oxidative pathways, including hydroxylation and O-dealkylation, leading to metabolites that are subsequently conjugated and excreted. This guide summarizes the available quantitative toxicological data, outlines experimental methodologies from key studies, and visualizes the metabolic pathway and a general toxicological assessment workflow.

Quantitative Toxicological Data

The toxicological data for Etofenprox has been established through a comprehensive set of studies. The key quantitative endpoints are summarized below.

Table 1: Acute Toxicity of Etofenprox

Test	Species	Route	Value	Toxicity Category	Reference
LD50	Rat	Oral	>42,880 mg/kg	Category IV	[3] [4]
LD50	Rat	Dermal	>2,140 mg/kg	Category III	[3] [4]
LD50	Rat	Subcutaneous	>32,160 mg/kg	-	[3]
LD50	Rat	Intraperitoneal	>42,880 mg/kg	-	[3]
LC50	Rat	Inhalation	>5.88 mg/L	Category IV	[5]
Skin Irritation	Rabbit	Dermal	Not an irritant	Category IV	[5]
Eye Irritation	Rabbit	Ocular	Not an irritant	Category IV	[5]
Skin Sensitization	Guinea Pig	Dermal	Not a sensitizer	-	[5]

Table 2: Chronic Toxicity and Reference Doses for Etofenprox

Study Type	Species	NOAEL	LOAEL	Key Effects at LOAEL	Reference
2-Year Carcinogenicity	Mouse	3.1 mg/kg/day	10.4 mg/kg/day	Increased incidence of dilated/basophilic renal cortical tubules.	[1]
Combined Chronic/Carcinogenicity	Rat	-	25.5 mg/kg/day	Increased thyroid weights, liver histopathology changes.	[7]
90-Day Toxicity	Mouse	375 mg/kg/day	1975 mg/kg/day	Increased mortality, reduced body weight gain, kidney damage, minor liver changes.	[1]
13-Week Neurotoxicity	Rat	604 mg/kg/day	-	No evidence of systemic toxicity or neurotoxicity observed.	[1]
Reference Dose	Value	Basis	Safety Factor	Reference	
Acceptable Daily Intake (ADI)	0-0.03 mg/kg bw	Based on the NOAEL from the 2-year mouse carcinogenicity study.	100	[1]	

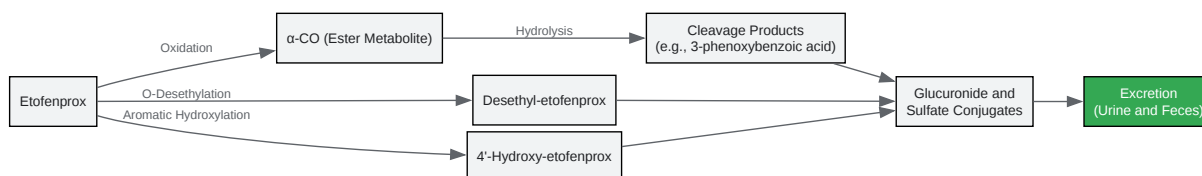
Acute Reference Dose (ARfD)	Not Established	No adverse effects attributable to a single dose were observed in oral toxicity studies.	-	[7]
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Metabolism of Etofenprox

Etofenprox is extensively metabolized in animals and plants. The metabolic pathways primarily involve oxidative reactions. In rats, absorption after a single oral dose is incomplete.[1] The parent compound is metabolized via several key reactions:

- Oxidation: The benzylic carbon atom can be oxidized, converting the ether bond into an ester, forming the metabolite α -CO (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzoate). [1][8] This metabolite is a significant product in plants and soil.[1]
- O-Desethylation: The ethyl group on the ethoxyphenyl moiety is removed.[3]
- Aromatic Hydroxylation: Hydroxyl groups are added to the phenoxy ring, particularly at the 4'-position.[1]
- Conjugation: The resulting metabolites undergo conjugation with glucuronic acid and sulfate before excretion.[1]

No unchanged etofenprox is found in the urine; it is primarily a component in feces, likely from unabsorbed material.[1]



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Figure 1: Simplified metabolic pathway of Etofenprox.

Mechanism of Action and Target Organs

Mechanism of Action

Similar to pyrethroids, Etofenprox acts on the nervous system of insects by modulating ion channels.[1] However, its chemical structure is different, featuring an ether linkage instead of the ester bond typical of pyrethroids.[5] This structural difference makes it less susceptible to detoxification by esterase enzymes, which can be a mechanism of resistance in insects.[9] In mammals, Etofenprox does not exhibit the neurotoxic syndromes typical of pyrethroids, and there is no evidence to suggest its primary molecular target is the sodium channel.[7]

Target Organs

In mammalian toxicity studies, the primary target organs for Etofenprox are:

- Liver: Effects include increased liver weight and centrilobular hepatocyte enlargement.[6][7] These effects are often considered adaptive responses.
- Thyroid: Increased thyroid weights and histopathological changes have been observed.[6][7]
- Kidney: Renal toxicity, including dilated and basophilic renal tubules, was a key finding in long-term mouse studies.[1]
- Hematopoietic System: Minor hematological effects have been noted in some studies.[5]

Experimental Protocols Overview

Detailed experimental protocols are proprietary to the conducting laboratories. However, regulatory summaries provide key details of the study designs.

- **Acute Oral Toxicity (LD50):** As per OECD Guideline 420, studies were conducted in rats. A single dose was administered, and animals were observed for 14 days for signs of toxicity and mortality.
- **Chronic Toxicity/Carcinogenicity Studies:** These studies are typically conducted over a 2-year period in rats and mice. Animals are fed diets containing various concentrations of Etofenprox. Endpoints evaluated include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, organ weights, and comprehensive histopathological examination of tissues. For example, the 2-year mouse study that established the ADI involved dietary administration at concentrations of 30, 100, 300, and 1000 ppm.[\[1\]](#)
- **Developmental and Reproductive Toxicity:** Multi-generation studies are performed in rats. Animals are exposed to Etofenprox in their diet before and during mating, gestation, and lactation. The health of the parental generation and the viability, growth, and development of subsequent generations are assessed. Developmental toxicity studies in rats and rabbits showed no evidence of teratogenicity.[\[1\]](#)
- **Neurotoxicity Studies:** Acute and subchronic neurotoxicity studies in rats are conducted to evaluate potential effects on the nervous system. These involve functional observational batteries (FOB), motor activity assessments, and neuropathological examinations. An acute study showed no effects up to 2000 mg/kg, and a 13-week study showed no neurotoxicity up to 604 mg/kg/day.[\[1\]](#)



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Figure 2: General workflow for pesticide toxicological assessment.

Genotoxicity and Carcinogenicity

Etofenprox has been tested in a comprehensive range of in vitro and in vivo genotoxicity studies. The results have consistently shown no evidence of genotoxic potential.^[1]

The carcinogenic potential was evaluated in long-term studies in mice and rats. In rats, there was no evidence of carcinogenicity. In mice, carcinogenicity was considered secondary to renal toxicity occurring at high doses that are not relevant to human exposure levels. Based on the absence of genotoxicity and the mode of action for tumor formation in mice, the U.S. EPA has

classified Etofenprox as "not likely to be carcinogenic to humans at doses that do not alter rat thyroid hormone homeostasis." [1][5]

Conclusion

Etofenprox demonstrates a low order of acute toxicity. The primary toxicological concerns identified from repeated, long-term exposure in animal studies relate to effects on the liver, kidneys, and thyroid. It is not genotoxic or considered a carcinogenic risk to humans under normal exposure conditions. While specific toxicological data for **Etofenprox-phenol-d5** are scarce, its profile can be reliably inferred from the extensive database of its parent compound, Etofenprox. The metabolic pathways are well-characterized, involving oxidation and conjugation, which facilitate its excretion. The established reference doses (ADI) provide a basis for ensuring human safety.

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- To cite this document: BenchChem. ["Etofenprox-phenol-d5 toxicological profile"]. BenchChem, [2025]. [Online PDF]. Available at:

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